molecular formula C11H11BrN2O2 B8282168 1-(6-Bromopicolinoyl)piperidin-4-one

1-(6-Bromopicolinoyl)piperidin-4-one

Cat. No.: B8282168
M. Wt: 283.12 g/mol
InChI Key: WOFAQOIKJBGMAU-UHFFFAOYSA-N
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Description

1-(6-Bromopicolinoyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a 6-bromopicolinoyl group. The picolinoyl moiety consists of a pyridine ring with a bromine atom at the 6-position, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions. Piperidin-4-one derivatives are widely studied for their conformational flexibility, pharmacological relevance, and utility in organic synthesis .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

1-(6-bromopyridine-2-carbonyl)piperidin-4-one

InChI

InChI=1S/C11H11BrN2O2/c12-10-3-1-2-9(13-10)11(16)14-6-4-8(15)5-7-14/h1-3H,4-7H2

InChI Key

WOFAQOIKJBGMAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(6-Bromopicolinoyl)piperidin-4-one and related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features Physical State Notable Properties
This compound C₁₁H₁₀BrN₂O₂ 297.12 (calculated) 6-bromo-pyridine-2-carbonyl Solid (inferred) Likely stable under normal conditions; bromine may enhance electrophilic reactivity
1-(4-Bromobenzoyl)piperidin-4-one C₁₂H₁₂BrNO₂ 282.14 4-bromo-benzoyl Solid Stable under recommended storage; GHS-compliant safety protocols
1-(2-Chloroacetyl)piperidin-4-one C₇H₁₀ClNO₂ 175.61 Chloroacetyl Solid Reactivity influenced by electron-withdrawing Cl; stable in transport
1-(7-Fluoroquinolin-8-yl)piperidin-4-one C₁₄H₁₃FN₂O 244.26 Fluoroquinoline Solid Fluorine enhances lipophilicity; potential bioactivity
1-(3-Methoxybenzoyl)piperidin-4-one oxime C₁₃H₁₆N₂O₂ 244.28 Methoxybenzoyl oxime Solid Tautomerization capability; enhanced nucleophilicity due to methoxy group
1-(2-Chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one C₂₃H₂₆ClNO₂ 391.91 Chloroacetyl, dimethyl, di-p-tolyl Solid Distorted boat conformation; no significant intermolecular interactions

Structural and Conformational Analysis

  • Ring Puckering and Conformation : The piperidin-4-one ring adopts varied conformations depending on substituents. For example, 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one exhibits a distorted boat conformation due to steric hindrance from bulky p-tolyl groups . In contrast, simpler analogs like 1-(4-bromobenzoyl)piperidin-4-one may adopt chair or twist-boat conformations, influenced by the planar benzoyl group .
  • Electronic Effects: The 6-bromopicolinoyl group in the target compound introduces both steric and electronic effects. The pyridine ring’s electron-deficient nature and bromine’s electronegativity may direct reactivity toward nucleophilic aromatic substitution or metal-catalyzed coupling reactions, distinguishing it from benzoyl derivatives .

Reactivity and Stability

  • Chloroacetyl derivatives (e.g., 1-(2-chloroacetyl)piperidin-4-one) are similarly stable but may hydrolyze under extreme pH .
  • Reactivity: Bromine Substituents: The bromine in this compound could act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 4-bromobenzoyl analogs . Oxime Derivatives: 1-(3-Methoxybenzoyl)piperidin-4-one oxime demonstrates tautomerization and enhanced nucleophilicity, enabling applications in coordination chemistry or drug design .

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